Propionate

Description

Significance of Propionate as a Metabolite and Biological Intermediate

This compound is a pivotal intermediate in cellular metabolism across diverse life forms, from microbes to mammals. In the context of human and animal physiology, it is one of the three major SCFAs, alongside acetate (B1210297) and butyrate (B1204436), produced in the colon through the bacterial fermentation of dietary fibers. researchgate.netnovanet.caresearchgate.net The production ratio of acetate, this compound, and butyrate in the gut is approximately 3:1:1. researchgate.net

A primary metabolic role of this compound is its function as a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, particularly in the liver. researchgate.netyoutube.comyoutube.comnih.gov In ruminants, this compound produced via fermentation in the rumen is the principal precursor for glucose, contributing up to 74% of the carbon required for hepatic glucose synthesis, which is critical for meeting their energy demands. nih.govfrontiersin.orgnih.gov

Beyond glucose synthesis, this compound is integral to lipid metabolism. Research indicates it may lower lipogenesis and serum cholesterol levels by competitively inhibiting the uptake of acetate by liver cells. researchgate.netnih.govnih.gov While it can be a precursor in the biosynthesis of fatty acids, its direct incorporation as a three-carbon unit into long-chain fatty acids in some animals appears to be limited. dtic.milnih.gov

In microbial ecosystems, this compound is a common intermediate in the anaerobic degradation of organic matter. mdpi.com It can serve as a vital carbon and energy source for various bacteria, highlighting its importance in nutrient cycling within complex microbial communities. mdpi.comepa.gov

Table 1: Key Metabolic Pathways of this compound Production by Gut Microbiota This table summarizes the primary biochemical routes through which gut microbes ferment substrates to produce this compound.

| Pathway Name | Key Precursors/Intermediates | Description | Key Microbial Genera Involved |

| Succinate (B1194679) Pathway | Succinate, Lactate (B86563) | This is the most prevalent pathway in the human gut. It involves the conversion of succinate, often produced by other bacteria, to propionyl-CoA and then to this compound. researchgate.netnih.govresearchgate.net | Bacteroides, Phascolarctobacterium, Akkermansia, Selenomonas researchgate.netresearchgate.net |

| Acrylate (B77674) Pathway | Lactate | This pathway involves the dehydration of lactyl-CoA to acryloyl-CoA, which is then reduced to propionyl-CoA. nih.gov | Megasphaera, Clostridium propionicum researchgate.netnih.gov |

| Propanediol Pathway | Deoxy sugars (e.g., fucose, rhamnose) | This pathway utilizes 1,2-propanediol, derived from the fermentation of deoxy sugars, which is then converted to this compound. nih.govelsevierpure.com | Roseburia, Coprococcus frontiersin.org |

Overview of this compound Research Domains and Interdisciplinary Relevance

The multifaceted roles of this compound have made it a subject of intense scientific inquiry across numerous disciplines. Its interdisciplinary relevance stems from its impact on host physiology, microbial ecology, and its potential for biotechnological applications.

Human Health and Medicine: A significant body of research focuses on this compound's influence on human health. In metabolism, it is studied for its role in regulating glucose homeostasis, appetite through the stimulation of satiety hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), and lipid metabolism. researchgate.netnih.govmicroba.com In immunology, its anti-inflammatory and immune-modulatory properties are a key area of investigation, with implications for inflammatory bowel disease (IBD), arthritis, and allergies. nih.govnih.govwikipedia.orgnih.gov Furthermore, emerging research explores the link between gut-derived this compound and the gut-brain axis, with potential connections to neurological conditions like multiple sclerosis. mdpi.com

Microbiology and Microbial Ecology: This field investigates the bacteria responsible for this compound production in various environments, from the human gut to soil. nih.govmdpi.com Research delves into the specific metabolic pathways, the genetics of producing organisms, and how factors like diet can modulate microbial communities to enhance or decrease this compound production. nih.govelsevierpure.comfrontiersin.org The interactions between different microbial species, such as cross-feeding where one bacterium's metabolic product (e.g., lactate) becomes the substrate for a this compound-producer, are also a focus. researchgate.netelsevierpure.com

Animal Science and Agriculture: In ruminant science, research on this compound is crucial for improving feed efficiency and animal health. frontiersin.orgtandfonline.com Studies examine how dietary supplements can shift rumen fermentation towards higher this compound production, thereby increasing the energy supply to the animal. nih.gov Additionally, because the this compound fermentation pathway is a net hydrogen sink, stimulating its production is being investigated as a strategy to reduce methane (B114726) emissions from livestock, a significant environmental concern. tandfonline.comfrontiersin.org this compound is also studied for its use as a biodegradable agent to control pathogens in agriculture, such as citrus canker. asm.org

Environmental Science and Biotechnology: this compound is a key intermediate volatile fatty acid in anaerobic digestion processes used for waste treatment and biogas production. sustainability-directory.com Understanding its role is vital for optimizing these systems. Moreover, this compound is recognized as a valuable platform chemical. nih.govnih.gov There is growing interest in the biotechnological production of this compound from renewable resources as a sustainable alternative to petrochemical synthesis for use in food preservation, pharmaceuticals, and the manufacturing of bioplastics like cellulose (B213188) acetate this compound. nih.govnih.govnih.gov

Table 2: Interdisciplinary Research Applications of this compound This table outlines the main research areas where this compound is a significant focus and highlights its relevance in each field.

| Research Domain | Key Focus Areas and Relevance |

| Human Health & Medicine | Regulation of metabolism (glucose, lipids), appetite control, immune system modulation, gut-brain axis signaling, role in inflammatory and metabolic diseases. researchgate.netnih.govmdpi.com |

| Microbiology | Identification of this compound-producing bacteria, elucidation of metabolic pathways (e.g., succinate, acrylate), microbial cross-feeding interactions, impact of diet on production. nih.govresearchgate.netelsevierpure.com |

| Animal Science | Major energy source for ruminants, improving feed efficiency, strategies to reduce enteric methane emissions. frontiersin.orgtandfonline.comfrontiersin.org |

| Environmental Science & Biotechnology | Intermediate in anaerobic digestion of waste, platform chemical for bioplastics and pharmaceuticals, biodegradable agricultural antimicrobial. sustainability-directory.comnih.govasm.org |

| Food Science | Use as a food and feed preservative to inhibit microbial growth. sustainability-directory.comnih.govnih.gov |

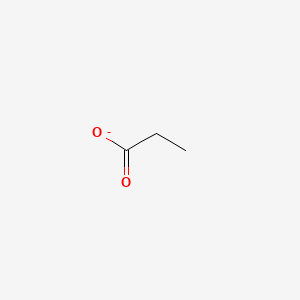

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

72-03-7 |

|---|---|

Formule moléculaire |

C3H5O2- |

Poids moléculaire |

73.07 g/mol |

Nom IUPAC |

propanoate |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |

Clé InChI |

XBDQKXXYIPTUBI-UHFFFAOYSA-M |

SMILES |

CCC(=O)[O-] |

SMILES canonique |

CCC(=O)[O-] |

Autres numéros CAS |

72-03-7 |

Origine du produit |

United States |

Propionate Metabolic Pathways

Biosynthetic Pathways of Propionate

The biosynthesis of this compound, the process involving the chemical reactions that form the anion derived from propionic acid, occurs through several well-characterized and emerging pathways. ebi.ac.uk These routes are particularly prominent in bacteria, where this compound is often a primary product of anaerobic fermentation. mdpi.com The main fermentative pathways include the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the 1,2-propanediol pathway. mdpi.combiorxiv.orgresearchgate.net

The succinate pathway, also known as the Wood-Werkman cycle, is energetically the most efficient route for this compound fermentation and is famously utilized by bacteria of the genus Propionibacterium. mdpi.com This pathway is also the predominant route for this compound production from hexose (B10828440) sugars in the human gut, particularly by members of the Bacteroidetes phylum. researchgate.netelsevierpure.comnih.gov The cycle involves the conversion of pyruvate (B1213749) to this compound via succinate and methylmalonyl-CoA as key intermediates. nih.govresearchgate.net

The key enzymatic steps of the Succinate Pathway are outlined below:

| Enzyme | EC Number | Function |

| Pyruvate Carboxylase | 6.4.1.1 | Carboxylates pyruvate to form oxaloacetate. |

| Malate (B86768) Dehydrogenase | 1.1.1.37 | Reduces oxaloacetate to malate. researchgate.net |

| Fumarate (B1241708) Hydratase | 4.2.1.2 | Dehydrates malate to form fumarate. researchgate.net |

| Fumarate Reductase | 1.3.5.4 | Reduces fumarate to succinate. researchgate.net |

| Propionyl-CoA:Succinyl-CoA Transferase | 2.8.3.- | Transfers CoA from propionyl-CoA to succinate, forming succinyl-CoA. researchgate.net |

| Methylmalonyl-CoA Mutase | 5.4.99.2 | Isomerizes succinyl-CoA to (S)-methylmalonyl-CoA. researchgate.net |

| Methylmalonyl-CoA Epimerase | 5.1.99.1 | Converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. researchgate.net |

| Methylmalonyl-CoA Carboxyltransferase | 2.1.3.1 | Transfers a carboxyl group from (R)-methylmalonyl-CoA to pyruvate, yielding propionyl-CoA and oxaloacetate. researchgate.net |

The acrylate pathway represents an alternative route for this compound synthesis, primarily by converting lactate (B86563) to this compound. mdpi.comresearchgate.netresearchgate.net This pathway is utilized by several distantly related bacteria, including Clostridium propionicum, Megasphaera elsdenii, and Prevotella ruminicola. mdpi.combiorxiv.orgresearchgate.net In the human gut, this pathway is found in a limited number of species within the Lachnospiraceae family and the Negativicutes class. elsevierpure.com

The pathway is initiated by the activation of lactate to lactoyl-CoA. mdpi.com A key enzyme, lactoyl-CoA dehydratase, then converts lactoyl-CoA to acryloyl-CoA. elsevierpure.comresearchgate.net Subsequently, acryloyl-CoA is reduced by acrylyl-CoA reductase to propionyl-CoA, which is then converted to this compound. mdpi.commdpi.com The fermentation of glucose does not typically lead to this compound production through this pathway in native producers, as it appears not to induce the necessary enzymes. mdpi.com However, the pathway has been successfully engineered into other microbial hosts, such as Clostridium saccharoperbutylacetonicum, for recombinant this compound production. nih.govnih.gov

The key enzymatic steps of the Acrylate Pathway are outlined below:

| Enzyme | EC Number | Function |

| This compound CoA-transferase | 2.8.3.1 | Activates lactate to lactoyl-CoA. mdpi.com |

| Lactoyl-CoA Dehydratase | 4.2.1.54 | Dehydrates lactoyl-CoA to acryloyl-CoA. elsevierpure.com |

| Acrylyl-CoA Reductase | 1.3.1.84 | Reduces acryloyl-CoA to propionyl-CoA. mdpi.com |

The 1,2-propanediol pathway facilitates this compound production from the fermentation of deoxy sugars, such as fucose and rhamnose. researchgate.netelsevierpure.comresearchgate.net These sugars are common components of plant and algal polysaccharides and host-derived mucins. In the human gut, this pathway is prevalent among bacteria in the Lachnospiraceae family, including relatives of Ruminococcus obeum and in Roseburia inulinivorans. elsevierpure.com

The catabolism begins with the conversion of 1,2-propanediol to propionaldehyde (B47417), a reaction catalyzed by the vitamin B12-dependent diol dehydratase. nih.gov The resulting propionaldehyde is then oxidized to propionyl-CoA by a CoA-dependent propionaldehyde dehydrogenase. researchgate.netnih.gov Finally, propionyl-CoA is converted to this compound, a process that can generate ATP. nih.gov An alternative fate for propionaldehyde is its reduction to 1-propanol, which serves to maintain the cell's redox balance. nih.gov This pathway has also been engineered in robust host strains like Pseudomonas putida KT2440 for high-yield this compound production from 1,2-propanediol. nih.gov

The key enzymatic steps of the 1,2-Propanediol Pathway are outlined below:

| Enzyme | EC Number | Function |

| Propanediol Dehydratase | 4.2.1.28 | Converts 1,2-propanediol to propionaldehyde. nih.gov |

| Propionaldehyde Dehydrogenase | 1.2.1.87 | Oxidizes propionaldehyde to propionyl-CoA. elsevierpure.comnih.gov |

| Phosphate (B84403) Propanoyltransferase | 2.3.1.8 | Converts propionyl-CoA to propionyl-phosphate. nih.gov |

| This compound Kinase | 2.7.2.1 | Transfers a phosphate group from propionyl-phosphate to ADP, forming this compound and ATP. nih.gov |

This compound can be synthesized from the catabolism of certain amino acids, notably threonine and methionine. mdpi.comnih.gov These degradation pathways converge on the common intermediate 2-ketobutyrate (also known as α-ketobutyrate). nih.govresearchgate.net This intermediate is then converted to propionyl-CoA by the pyruvate dehydrogenase complex. researchgate.net

This pathway is not typically a primary fermentation route but serves as a biosynthetic route for propionyl-CoA, which can then be channeled into various metabolic fates, including this compound production. mdpi.com Researchers have successfully engineered this pathway into model organisms for bio-based this compound production. For instance, a synthetic pathway converting L-threonine to this compound via 2-ketobutyrate has been constructed in Saccharomyces cerevisiae and Pseudomonas putida. nih.govresearchgate.netresearchgate.net In one such engineered route, 2-ketobutyrate is decarboxylated to propionaldehyde, which is subsequently oxidized to propionic acid. nih.gov

The key enzymatic steps of the 2-Ketobutyrate Pathway are outlined below:

| Enzyme | EC Number | Function |

| Threonine Deaminase | 4.3.1.19 | Converts L-threonine to 2-ketobutyrate and ammonia. researchgate.net |

| Branched-chain α-keto acid dehydrogenase complex | 1.2.4.4 | Oxidatively decarboxylates 2-ketobutyrate to propionyl-CoA. nih.gov |

| 2-Ketoisovalerate Decarboxylase | 4.1.1.74 | (In engineered pathways) Decarboxylates 2-ketobutyrate to propionaldehyde. nih.gov |

| Aldehyde Dehydrogenase | 1.2.1.3 | (In engineered pathways) Oxidizes propionaldehyde to this compound. nih.gov |

Beyond the classical pathways, research has uncovered novel and engineered routes for this compound synthesis.

Citramalate (B1227619) Pathway : Some organisms utilize the citramalate pathway, which condenses pyruvate and acetyl-CoA to produce 2-oxobutanoate (B1229078) (an alternative name for 2-ketobutyrate). mdpi.comresearchgate.net This intermediate is a precursor for isoleucine biosynthesis but can also be channeled towards this compound production. mdpi.com

Anabolic 3C to 6C Condensation : A non-oxidative, anabolic pathway has been identified in mammals where two molecules of propionyl-CoA condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.gov This reaction, confirmed in murine tissues and to a limited extent in human myocardial tissue, represents a direct anabolic use of three-carbon units from this compound, challenging the long-held view that this compound is exclusively catabolized in mammals. nih.gov

Engineered Pathways : Metabolic engineering has opened up new avenues for this compound production. For example, the Wood-Werkman cycle has been functionally expressed in Escherichia coli, redirecting a significant portion of carbon flux towards this compound and 1-propanol. nih.govuq.edu.au Similarly, the acrylate pathway has been established in Clostridium saccharoperbutylacetonicum, demonstrating the potential of using clostridial hosts for recombinant this compound synthesis. nih.govnih.gov

This compound Degradation Pathways

The breakdown of this compound is a crucial metabolic process in many organisms, allowing them to utilize it as a carbon and energy source. ebi.ac.uk The specific pathway for this compound catabolism can vary significantly between different life forms, such as vertebrates, insects, and anaerobic bacteria. nih.gov

In most vertebrates and many microorganisms, the primary degradation pathway involves the conversion of this compound into the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. nih.govnih.gov This pathway begins with the activation of this compound to its coenzyme A thioester, propionyl-CoA. nih.gov Propionyl-CoA is then carboxylated in an ATP-dependent reaction by propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This is subsequently isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. nih.gov The final step is a rearrangement of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. nih.govnih.gov

In contrast, insects, many of which lack detectable vitamin B12, utilize a different major pathway where this compound is converted to 3-hydroxythis compound (B73278) and subsequently to acetate (B1210297). nih.gov

The key enzymatic steps of the primary this compound Degradation Pathway in vertebrates are outlined below:

| Enzyme | EC Number | Function |

| Propionyl-CoA Synthetase | 6.2.1.17 | Activates this compound to propionyl-CoA. nih.gov |

| Propionyl-CoA Carboxylase | 6.4.1.3 | Carboxylates propionyl-CoA to D-methylmalonyl-CoA. nih.gov |

| Methylmalonyl-CoA Epimerase | 5.1.99.1 | Isomerizes D-methylmalonyl-CoA to L-methylmalonyl-CoA. nih.gov |

| Methylmalonyl-CoA Mutase | 5.4.99.2 | Rearranges L-methylmalonyl-CoA to succinyl-CoA. nih.gov |

Methylmalonyl-CoA Pathway

The Methylmalonyl-CoA pathway is the principal route for this compound metabolism in animals and many bacteria. acs.org This pathway converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. fiveable.menih.gov This conversion involves a sequence of three enzymatic reactions.

First, Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. wikipedia.orgfiveable.me This reaction is vital for processing carbon from various sources into the central metabolism. cabidigitallibrary.orgnih.gov

Second, Methylmalonyl-CoA Epimerase (MCE) , also known as methylmalonyl-CoA racemase, catalyzes the stereochemical conversion of (S)-methylmalonyl-CoA to its (R)-isomer, (R)-methylmalonyl-CoA. researchgate.netwikipedia.org This epimerization is essential as the subsequent enzyme in the pathway is specific for the (R)-form. wikipedia.org

Finally, Methylmalonyl-CoA Mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov This radical-based reaction allows the carbon skeleton to enter the TCA cycle for energy production or gluconeogenesis. wikipedia.orgwikipedia.org

Table 1: Enzymes and Cofactors of the Methylmalonyl-CoA Pathway

| Enzyme | Gene (Human) | Reaction Catalyzed | Required Cofactors |

| Propionyl-CoA Carboxylase (PCC) | PCCA, PCCB | Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi | Biotin (B1667282), ATP wikipedia.orgfiveable.me |

| Methylmalonyl-CoA Epimerase (MCE) | MCEE | (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA | Divalent metal ion (e.g., Co²⁺) ebi.ac.uknih.gov |

| Methylmalonyl-CoA Mutase (MCM) | MUT | (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA | Adenosylcobalamin (Vitamin B12) wikipedia.orgnih.gov |

Methylcitrate Cycle (2-Methylcitric Acid Cycle)

The Methylcitrate Cycle is another major pathway for this compound catabolism, particularly prominent in bacteria and fungi. nih.govcam.ac.uk It serves to convert propionyl-CoA into pyruvate and succinate. wikipedia.org This cycle is crucial for detoxification of propionyl-CoA, which can be toxic if it accumulates. researchgate.net

The cycle begins with the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by 2-Methylcitrate Synthase (MCS) , to form 2-methylcitrate. wikipedia.orgwikipedia.org This step is analogous to the citrate (B86180) synthase reaction in the TCA cycle.

Next, 2-Methylcitrate Dehydratase (MCD) , also known as PrpD, catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. nih.govwikipedia.org In some organisms, this conversion is a two-step process involving AcnD and PrpF. cam.ac.uk

An aconitase (Acn) then hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate. wikipedia.org

The final step is the cleavage of 2-methylisocitrate by 2-Methylisocitrate Lyase (MCL) into pyruvate and succinate. wikipedia.orgwikipedia.org The succinate can re-enter the TCA cycle, while pyruvate can be used for energy generation or biosynthesis. ebi.ac.uk

Table 2: Enzymes of the Methylcitrate Cycle

| Enzyme | Gene (E. coli) | Reaction Catalyzed |

| 2-Methylcitrate Synthase (MCS) | prpC | Propionyl-CoA + Oxaloacetate + H₂O → (2R,3S)-2-Methylcitrate + CoA |

| 2-Methylcitrate Dehydratase (MCD) | prpD | (2S,3S)-2-Methylcitrate ⇌ 2-Methyl-cis-aconitate + H₂O |

| Aconitase (Acn) | acnB | 2-Methyl-cis-aconitate + H₂O ⇌ 2-Methylisocitrate |

| 2-Methylisocitrate Lyase (MCL) | prpB | (2S,3R)-2-Methylisocitrate ⇌ Pyruvate + Succinate |

Note: Gene names can vary between organisms. The listed genes are for Escherichia coli as a representative example. wikipedia.orgnih.gov

Anaerobic Degradation Mechanisms and Energetics

Under anaerobic conditions, such as in microbial consortia in digesters or sediments, this compound degradation is a critical and often rate-limiting step in the breakdown of organic matter. cabidigitallibrary.orgasm.orgnih.gov This process is thermodynamically challenging and relies on syntrophic relationships between different microorganisms. cabidigitallibrary.orgresearchgate.net

The primary pathway for anaerobic this compound oxidation is the Methylmalonyl-CoA pathway. researchgate.netnih.gov In this syntrophic metabolism, SPOB like Syntrophobacter fumaroxidans convert this compound to acetate and H₂/formate, which are then consumed by methanogens like Methanospirillum hungatei to produce methane (B114726). asm.orgnih.gov The efficiency of this interspecies electron transfer, via either hydrogen or formate, is crucial for the process to proceed. asm.org The accumulation of acetate can also inhibit this compound degradation, and its removal by aceticlastic methanogens can further facilitate the process. asm.org

Table 3: Energetics of this compound Oxidation

| Reaction | Standard Gibbs Free Energy (ΔG°′) | Conditions |

| This compound⁻ + 3H₂O → Acetate⁻ + HCO₃⁻ + H⁺ + 3H₂ | +76.1 kJ/mol | Standard conditions cabidigitallibrary.orgmdpi.com |

| Syntrophic this compound Oxidation | -5 to -15 kJ/mol | In situ conditions with low H₂ partial pressure asm.org |

| This compound Oxidation with Sulfate (B86663) Reduction | -190 kJ/mol | In the presence of sulfate-reducing bacteria mdpi.com |

Enzymatic Mechanisms and Cofactor Involvement in this compound Metabolism

The enzymes of the this compound metabolic pathways utilize specific catalytic mechanisms and cofactors to perform their functions.

In the Methylmalonyl-CoA Pathway:

Propionyl-CoA Carboxylase (PCC): This enzyme has two catalytic sites. The first site uses ATP to carboxylate the biotin cofactor, which is covalently attached to a biotin carboxyl carrier protein (BCCP). ebi.ac.ukyoutube.com The BCCP then translocates the carboxyl group to the second active site, where it is transferred to propionyl-CoA, forming (S)-methylmalonyl-CoA. wikipedia.orgebi.ac.uk The mechanism involves an essential arginine residue in the active site. wikipedia.org

Methylmalonyl-CoA Epimerase (MCE): The catalytic mechanism involves two glutamate (B1630785) residues acting as general acid-base catalysts. ebi.ac.uknih.gov One glutamate residue deprotonates the α-carbon of methylmalonyl-CoA to form a resonance-stabilized carbanion or enolate intermediate, which is stabilized by a divalent metal ion (Co²⁺). ebi.ac.ukyoutube.com The second glutamate residue then protonates the intermediate from the opposite face to yield the other stereoisomer. ebi.ac.uk

Methylmalonyl-CoA Mutase (MCM): This enzyme employs a radical-based mechanism dependent on adenosylcobalamin (a form of vitamin B12). nih.govnih.gov The reaction starts with the homolytic cleavage of the cobalt-carbon bond of the cofactor, generating a highly reactive 5'-deoxyadenosyl radical. nih.govebi.ac.uk This radical abstracts a hydrogen atom from the methyl group of (R)-methylmalonyl-CoA. ebi.ac.uk The resulting substrate radical undergoes rearrangement, where the thioester group migrates to the adjacent carbon, forming a succinyl-CoA radical. researchgate.net Finally, the product radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the adenosyl radical and forming the final product, succinyl-CoA. researchgate.netebi.ac.uk

In the Methylcitrate Cycle:

2-Methylcitrate Synthase (MCS): This enzyme catalyzes a condensation reaction similar to citrate synthase. ebi.ac.uk It facilitates the nucleophilic attack of the enolate of propionyl-CoA on the carbonyl carbon of oxaloacetate. wikipedia.orgebi.ac.uk

2-Methylcitrate Dehydratase (MCD): This enzyme is a hydro-lyase that cleaves a carbon-oxygen bond to remove a water molecule, forming an alkene. nih.gov

2-Methylisocitrate Lyase (MCL): The catalytic mechanism is similar to that of isocitrate lyase and involves a catalytic base deprotonating the hydroxyl group of 2-methylisocitrate, which facilitates the cleavage of the C2-C3 bond to release pyruvate and succinate. researchgate.netnih.gov A magnesium ion (Mg²⁺) is present in the active site and is essential for catalysis. wikipedia.org The enzyme undergoes a conformational change upon substrate binding to shield the reaction from the solvent. ebi.ac.uknih.gov

This compound is a short-chain fatty acid (SCFA) that plays diverse and crucial roles in biological systems, particularly in microbial metabolism and host energy homeostasis. It is primarily produced through the anaerobic fermentation of carbohydrates by microorganisms in the gastrointestinal tract of various organisms, including humans and ruminants. researchgate.netfrontiersin.orgnih.gov

Propionate in Biological Systems and Organisms

Cellular and Systemic Biological Functions

Regulation of Glucose Metabolism by Propionate

This compound is recognized for its influence on glucose metabolism, particularly its role as a gluconeogenic substrate. In ruminants, this compound is a primary precursor for glucose synthesis, contributing a substantial portion of the carbon required for gluconeogenesis in the liver. frontiersin.orgresearchgate.netanimbiosci.orgnih.gov Studies in dairy cows indicate that this compound can provide over 60% of the carbon source for hepatic gluconeogenesis. frontiersin.orgresearchgate.net The supply of propionic acid is positively correlated with the function of hepatic gluconeogenesis in ruminants. animbiosci.org

This compound's impact on gluconeogenesis involves the regulation of key enzymes in the pathway, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and pyruvate (B1213749) carboxylase (PC). frontiersin.organimbiosci.orgnih.gov Research in bovine hepatocytes has shown that this compound can enhance the mRNA levels of genes involved in the gluconeogenic pathway, including PEPCK1 and PC. frontiersin.organimbiosci.org Specifically, this compound supplementation increased PEPCK1 mRNA levels in bovine hepatocytes in a dose-dependent manner, with the greatest expression observed at 3.75 mM. animbiosci.org

Beyond serving as a substrate, this compound can also suppress hepatic gluconeogenesis through signaling pathways. Studies in human HepG2 hepatocytes demonstrated that this compound at physiologically relevant concentrations effectively suppresses palmitate-enhanced glucose production. nih.gov This suppression is linked to the down-regulation of glucose-6-phosphatase (G6Pase) and PEPCK via the activation of AMP-activated protein kinase (AMPK). nih.gov Mechanistic studies revealed that this compound-stimulated AMPK phosphorylation is attributed to Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) activation, which occurs in response to an increase in intracellular Ca2+ concentration. nih.gov Furthermore, siRNA-mediated knockdown of the this compound receptor GPR43 prevented this compound-inducible AMPK activation and abrogated the gluconeogenesis-inhibitory action. nih.gov

This compound's influence on glucose metabolism also extends to insulin (B600854) sensitivity. This compound is involved in the activation of intestinal gluconeogenesis, which can enhance insulin sensitivity and contribute to metabolic homeostasis. physiology.orgnih.gov However, some research suggests a more complex relationship, with studies indicating that this compound, particularly when consumed as a food additive, might increase glucose production and lead to insulin resistance in both mice and humans. sciencemediacentre.orgharvard.edu This highlights the potential for different effects depending on the source and delivery of this compound.

Here is a summary of this compound's effects on key gluconeogenic enzymes:

| Enzyme | Effect of this compound (in bovine hepatocytes) |

| Phosphoenolpyruvate Carboxykinase (PEPCK1) | Increased mRNA levels and enzyme activity. animbiosci.org |

| Phosphoenolpyruvate Carboxykinase (PEPCK2) | Increased mRNA levels. frontiersin.organimbiosci.org |

| Pyruvate Carboxylase (PC) | Enhanced mRNA levels. frontiersin.organimbiosci.org |

| Glucose-6-phosphatase (G6Pase) | Down-regulation (in HepG2 cells). nih.gov |

Influence on Lipid Metabolism

This compound has been shown to influence lipid metabolism, particularly fatty acid and cholesterol synthesis. Studies in isolated rat hepatocytes have demonstrated that this compound can act as an effective inhibitor of fatty acid synthesis and, to a lesser extent, cholesterol synthesis. nih.govcambridge.orgcabidigitallibrary.orgebm-journal.org This inhibitory effect was observed even at relatively low concentrations (0.6 mmol/l). nih.govcambridge.orgcabidigitallibrary.org this compound was found to effectively inhibit the incorporation of 14C-labeled acetate (B1210297) into fatty acids and cholesterol. nih.govcambridge.orgcabidigitallibrary.org The presence of both this compound and oleate (B1233923) together resulted in a drastic inhibition of this incorporation. nih.govcambridge.orgcabidigitallibrary.org

The mechanism behind this compound's inhibition of lipid synthesis may involve its competitive effect towards the entry of acetate into liver cells. oup.com Acetate is converted to acetyl-CoA by acetyl-CoA synthetase, which then enters the cholesterol and fatty acid synthesis cycle. oup.com this compound's interference with acetate utilization could contribute to decreased synthesis of cholesterol and fatty acids. oup.com

While in vitro studies consistently show an inhibitory effect of this compound on lipid synthesis in rat hepatocytes, the effects in human hepatocytes may require higher concentrations of this compound to achieve a similar inhibitory effect. oup.com

This compound's influence on lipid metabolism also extends to promoting intestinal lipolysis. Studies in mice have shown that this compound can induce intestinal lipolysis and decrease enterocyte triglyceride content. bioscientifica.com This effect is mediated, in part, through the activation of AMPK and LSD1 pathways. bioscientifica.com

Here is a summary of this compound's observed effects on lipid synthesis in isolated rat hepatocytes:

| Process | Effect of this compound |

| Fatty Acid Synthesis | Inhibitory effect, dose-dependent. nih.govcambridge.orgcabidigitallibrary.orgebm-journal.org |

| Cholesterol Synthesis | Inhibitory effect, to a lesser extent than fatty acid synthesis, dose-dependent. nih.govcambridge.orgcabidigitallibrary.orgebm-journal.org |

| Acetate Utilization | Impaired. nih.govcambridge.orgcabidigitallibrary.org |

This compound-mediated Effects on Gene Expression and Epigenetics

This compound can influence gene expression and epigenetics through various mechanisms, including histone modification and transcriptional regulation.

Histone Propionylation and Chromatin Remodeling

Short-chain fatty acids, including this compound, are known to function as inhibitors of histone deacetylases (HDACs). oup.com HDAC inhibitors are global regulators of gene transcription due to their ability to modulate histones. nih.gov While butyrate (B1204436) is a more potent HDAC inhibitor, this compound can also blunt HDAC activity. oup.comfrontiersin.org Inhibition of HDAC activity can lead to increased histone acetylation, which is generally associated with a more open chromatin structure and increased gene transcription.

Beyond acetylation, this compound can also directly modify histones through a process called histone propionylation. This epigenetic modification can influence chromatin structure and thereby affect gene expression. The balance between histone acetylation and propionylation, and their combined impact on chromatin remodeling, is an area of ongoing research.

Transcriptional Regulation by this compound

This compound can regulate gene transcription through both HDAC-dependent and HDAC-independent mechanisms. By inhibiting HDACs, this compound can indirectly promote the transcription of genes that are normally repressed by deacetylation. nih.gov

This compound can also influence transcriptional regulation through its interactions with specific receptors and downstream signaling pathways. For instance, this compound's activation of G-protein coupled receptors like FFAR2 and FFAR3 can trigger intracellular signaling cascades that ultimately impact the activity of transcription factors. frontiersin.orgmdpi.comfrontiersin.org

Studies have shown that this compound can influence the expression of genes involved in various biological processes, including glucose metabolism (e.g., gluconeogenic enzymes) frontiersin.organimbiosci.org, lipid metabolism (e.g., lipolytic enzymes) bioscientifica.com, and inflammatory responses (e.g., cytokines). oup.commdpi.commdpi.com The specific transcriptional changes induced by this compound can vary depending on the cell type, tissue, and physiological context.

Modulation of Cell Signaling Pathways by this compound

This compound modulates various cell signaling pathways, acting as a signaling molecule through specific receptors and intracellular cascades.

G-Protein Coupled Receptor (GPCR) Signaling (e.g., FFAR2, FFAR3)

A key mechanism by which this compound exerts its effects is through the activation of G-protein coupled receptors, particularly Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. oup.commdpi.comfrontiersin.orgplos.orgbmj.comnih.govoup.com These receptors are expressed in various tissues, including the intestine, adipose tissue, immune cells, and pancreatic β-cells. mdpi.comoup.com

FFAR2 and FFAR3 are activated by short-chain fatty acids, with this compound displaying similar agonism on both receptors. plos.org FFAR2 is known to couple to both Gi/o and Gq/11 proteins, while FFAR3 primarily couples to Gi/o proteins. frontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.gov

Activation of FFAR2 by this compound can lead to diverse downstream signaling events. Via Gi/o protein activation, FFAR2 can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and also activate MAPK pathways like ERK1/2. mdpi.comfrontiersin.org Through Gq/11 protein activation, FFAR2 can increase intracellular calcium concentrations and further activate MAPKs. mdpi.comfrontiersin.org FFAR2 activation also involves β-arrestin2, which can inhibit the nuclear translocation of NF-κB, reducing the synthesis of pro-inflammatory mediators. mdpi.com this compound-mediated FFAR2 signaling has been shown to be spatially directed within the cell, with the receptor targeting very early endosomes, and an endosomal Gαi/p38 signaling pathway being essential for this compound-induced GLP-1 release in enteroendocrine cells. nih.govbiorxiv.org

FFAR3 activation by this compound primarily signals through Gi/o proteins, which can activate phospholipase C-β2/3 and downstream calcium signaling via their free Gβγ subunits. mdpi.com FFAR3 signaling has been implicated in various processes, including the regulation of cardiovascular function, inflammation, and fibrosis. mdpi.comnih.govahajournals.org Regulator of G-protein Signaling (RGS)-4 has been shown to attenuate FFAR3 signaling in cardiomyocytes and sympathetic neurons by inactivating Gi/o and Gq-protein signaling. mdpi.comnih.govahajournals.org

The activation of these GPCRs by this compound plays a crucial role in mediating several of its biological effects, including the regulation of gut hormone release (e.g., GLP-1, PYY) mdpi.complos.orgbmj.comnih.govbiorxiv.org, modulation of inflammatory responses oup.commdpi.commdpi.comahajournals.org, and influence on neuronal activity. mdpi.comnih.gov

Here is a summary of FFAR2 and FFAR3 signaling pathways activated by this compound:

| Receptor | Primary Coupling | Downstream Signaling Pathways |

| FFAR2 | Gi/o and Gq/11 | Inhibition of adenylyl cyclase (↓cAMP), activation of ERK1/2 and other MAPKs, increased intracellular Ca2+, β-arrestin2 activation, inhibition of NF-κB. mdpi.comfrontiersin.org Endosomal Gαi/p38 signaling. nih.govbiorxiv.org |

| FFAR3 | Gi/o | Activation of phospholipase C-β2/3, downstream calcium signaling. mdpi.com |

This compound's modulation of signaling pathways extends beyond GPCRs. It can influence other pathways such as the AMPK pathway, which is involved in glucose and lipid metabolism regulation. nih.govbioscientifica.com Additionally, this compound has been shown to affect inflammatory signaling pathways like NF-κB and MAPK, suppressing the release of pro-inflammatory cytokines. oup.commdpi.com this compound may also interact with PPAR-γ signaling, contributing to effects on cell growth and apoptosis in certain cell types. mdpi.com

Intracellular Signaling Cascades (e.g., AMPK, Wnt/β-catenin, TGF-β, NF-κB, STAT pathways)

This compound can influence various intracellular signaling cascades. SCFAs, including this compound, can exert their effects by acting as histone deacetylase inhibitors (HDACi) and by stimulating G-protein coupled receptors (GPCRs), such as GPR41 and GPR43. oup.com GPR41 exhibits a higher affinity for this compound compared to butyrate and acetate. oup.com GPR43 also has affinity for this compound, among other SCFAs. oup.com These interactions can modulate downstream signaling pathways.

While the search results mention AMPK, Wnt/β-catenin, TGF-β, NF-κB, and STAT pathways in the context of metabolic regulation, inflammation, and other cellular processes nih.govresearchgate.netamegroups.orgwsu.edumdpi.com, direct, detailed mechanisms specifically linking this compound to the modulation of all these individual pathways were not extensively detailed in the provided snippets. However, the general mechanisms of SCFA action via HDAC inhibition and GPCR activation suggest potential indirect or direct interactions with these pathways. For instance, NF-κB is a key player in inflammatory responses, and SCFAs are known to reduce inflammation. frontiersin.org The Wnt/β-catenin pathway is involved in cell proliferation and can interact with NF-κB. amegroups.orgmdpi.com STAT pathways are also implicated in cellular responses. wsu.edu Further research is needed to fully elucidate the specific ways this compound modulates each of these complex cascades.

This compound's Impact on Cellular Processes and Physiology (e.g., intestinal epithelial turnover, host defense peptides)

This compound significantly impacts intestinal epithelial turnover and the production of host defense peptides. SCFAs, including this compound, regulate the daily turnover of the epithelial lining and influence stem cell proliferation. frontiersin.org Studies have shown that a mix of SCFAs, including this compound, can help maintain intestinal homeostasis and intestinal epithelial cell (IEC) turnover. frontiersin.org SCFAs also regulate epithelial gene expression related to energy metabolism and promote the development of intestinal organoids, further supporting their role in epithelial cell proliferation. frontiersin.org

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are crucial components of the innate immune system at mucosal surfaces. SCFAs promote HDP expression in the intestine, a phylogenetically conserved innate host defense mechanism. unar.ac.id In mammals and birds, SCFAs can induce the expression of multiple HDP genes in intestinal epithelial cells and phagocytes. unar.ac.id this compound is a moderate HDAC inhibitor, a mechanism through which SCFAs can maintain intestinal health by inducing HDP expression. unar.ac.id The expression of AMPs like RegIIIγ and β-defensins has been shown to be impaired in mice lacking GPR43, while activation of GPR43 by butyrate induced AMP production, suggesting a role for SCFA-GPCR signaling in this process. frontiersin.org

This compound infusion has been shown to promote the development of the jejunum and colon and selectively enhance jejunal tight junction protein expression, suggesting a role in maintaining intestinal barrier function. mdpi.com

Dysregulation of this compound Metabolism in Biological Contexts

Dysregulation of this compound metabolism has been linked to various health alterations, including metabolic diseases, aging, and cancer. nih.govreddit.com

Metabolic Pathway Impairments and Associated Metabolites (e.g., methylmalonic acid)

Inborn errors of metabolism affecting this compound metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are characterized by the accumulation of propionyl-CoA and/or methylmalonyl-CoA. researchgate.net PA results from a defect in propionyl-CoA carboxylase, while MMA is most commonly caused by a deficiency in methylmalonyl-CoA mutase. researchgate.netoup.com These deficiencies disrupt the normal metabolic pathway that converts propionyl-CoA to succinyl-CoA, a TCA cycle intermediate. researchgate.netoup.comnih.gov

The accumulation of toxic upstream acyl-CoA precursors and their corresponding acylcarnitines, such as propionyl carnitine and methylmalonyl carnitine, is a hallmark of these disorders. oup.com Methylmalonic acid (MMA) is a key metabolite that accumulates when this compound metabolism is dysregulated. nih.govresearchgate.netcornell.edu Elevated levels of propionyl carnitine are significantly increased in both PA and MMA, while methylmalonyl carnitine is typically increased in MMA. oup.com

Contributions to Cellular Aging Processes

Dysregulation of this compound metabolism has been linked to cellular aging processes. Recent work suggests that the buildup of methylmalonic acid (MMA), a byproduct of this compound metabolism, promotes premature cellular aging. cornell.edu Studies have demonstrated a direct link between increased serum levels of MMA and aging, with older serum naturally having higher levels of MMA. cornell.edu Elevated MMA levels have also been correlated with increased senescence markers. cornell.edu

Mechanisms in Metabolic and Cellular Perturbations

The dysregulation of this compound metabolism and the accumulation of metabolites like MMA are involved in the development of various metabolic diseases and can link aging to cancer progression and metastasis. nih.govreddit.com The alteration of this pathway and associated metabolites are implicated in metabolic health issues such as cardiovascular and renal diseases, obesity, and diabetes. nih.govreddit.com

Accumulation of propionyl-CoA can lead to significant mitochondrial CoA trapping, inhibiting fatty acid oxidation and altering the pool sizes of tricarboxylic acid (TCA) cycle metabolites. physiology.org This metabolic perturbation can contribute to cellular dysfunction.

Elevated MMA levels have been linked to increased metastasis, reactive oxygen species (ROS), senescence markers, inflammatory cytokines, fibrosis, and immunosuppression. cornell.edu MMA can induce SOX4 expression, leading to transcriptional reprogramming that can endow cancer cells with aggressive properties. researchgate.net Dysregulation of this compound metabolism, resulting in MMA accumulation, can increase the invasiveness of cancers. researchgate.net

The accumulation of fatty acyl-CoA, propionyl-CoA, and odd-chain fatty acids can induce toxicity, contributing to metabolic disruptions. mdpi.com Elevated intracellular acyl-CoA concentrations have been linked to increased free radical production and mitochondrial stress. mdpi.com

This compound metabolism dysregulation has emerged as a source of metabolic health alterations linked to aging, cardiovascular and renal diseases, obesity and diabetes, and cancer. nih.govreddit.com The alteration of this pathway and associated metabolites are involved in the development of various metabolic diseases and link aging to cancer progression and metastasis. nih.govreddit.com

Metabolic Perturbations Associated with Dysregulated this compound Metabolism

| Metabolite | Associated Condition(s) | Key Impact |

| Propionyl-CoA | Propionic acidemia, Methylmalonic acidemia, Metabolic disorders | Accumulation, Mitochondrial CoA trapping, Inhibition of fatty acid oxidation |

| Methylmalonyl-CoA | Propionic acidemia, Methylmalonic acidemia | Accumulation |

| Methylmalonic acid (MMA) | Methylmalonic acidemia, Aging, Metabolic diseases, Cancer | Accumulation, Promotes premature cellular aging, Linked to cancer progression and metastasis |

| Propionyl carnitine | Propionic acidemia, Methylmalonic acidemia | Elevated levels |

| Methylmalonyl carnitine | Methylmalonic acidemia | Typically increased levels |

Cellular Impacts of Elevated Methylmalonic Acid (MMA)

| Cellular Process/Marker | Impact |

| Cellular Aging | Promotes premature aging |

| Senescence Markers | Increased levels |

| Reactive Oxygen Species (ROS) | Increased generation |

| Inflammatory Cytokines | Elevated levels |

| Metastasis | Increased potential |

| SOX4 Expression | Induction |

| Transcriptional Reprogramming | Leads to aggressive cancer cell properties |

Analytical Methodologies for Propionate Research

Chromatographic Techniques

Chromatography is a cornerstone of propionate analysis, enabling the separation of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely validated method for the determination of this compound in various samples, including food products and biological fluids. nih.gov Reverse-Phase HPLC (RP-HPLC) is commonly used, often with a C18 column. nih.govwaters.com The separation is typically achieved using a mobile phase consisting of an aqueous component, such as dilute phosphoric acid or trifluoroacetic acid, and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov Detection is frequently performed using a UV detector at a wavelength around 210 nm. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing sub-2-μm particle columns, offers significant improvements in resolution, throughput, and sensitivity, making it an ideal partner for mass spectrometry. waters.com UPLC systems can achieve rapid separation of this compound and other short-chain fatty acids (SCFAs) in minutes, with peak widths at the base of just a few seconds. waters.com For instance, a high-sensitivity assay for fluticasone (B1203827) this compound, a this compound-containing drug, was developed using an ACQUITY UPLC C18 BEH Column with a methanol/ammonium hydroxide (B78521) gradient. waters.com This highlights the capability of UPLC to handle complex analyses with high efficiency.

Interactive Table: HPLC and UPLC Conditions for this compound Analysis

| Analyte/Matrix | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Calcium this compound in Bread | Symmetry C18 (4.6 x 150 mm, 5 µm) | Methanol and 0.05% phosphoric acid (10:90, v/v) | UV (210 nm) | nih.gov |

| Fluticasone this compound | ACQUITY UPLC C18 BEH | 50% to 95% methanol/ammonium hydroxide (0.1%) gradient | Mass Spectrometry | waters.com |

| Volatile Fatty Acids (including this compound) in Rumen Fluid | SunShell RP-AQUA C28 | 0.01% trifluoroacetic acid in water | UV (210 nm) | nih.gov |

| Propionic Acid in Feed | Ion chromatography column | Not specified | Conductivity Detector (CD) | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound and other volatile fatty acids. Due to the high volatility and hydrophilic nature of SCFAs, their analysis can be challenging. mdpi.com Methodologies can be broadly categorized into those that use derivatization and those that are derivatization-free.

Derivatization converts the acidic form of this compound into a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester, which improves chromatographic behavior. mdpi.com However, this additional step can introduce variability. A method for analyzing SCFAs in microbial cultures involves derivatization with aniline (B41778) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). plos.org

Alternatively, derivatization-free methods allow for the direct analysis of this compound. These methods often require acidification of the sample to convert this compound salts to the volatile propionic acid form. mdpi.com For example, a simple method for bakery products involves adding glacial acetic acid to convert propionates to their non-ionized form, followed by extraction with dichloromethane (B109758) and direct injection into the GC. mdpi.com Specialized capillary columns, such as the Nukol™ fused silica (B1680970) column, are designed for the separation of free fatty acids. mdpi.com

Interactive Table: GC-MS Methodological Parameters for this compound

| Method Type | Sample Preparation | Column | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Derivatization-Free | Acidification with succinic acid, ethanol (B145695) extraction | Nukol™ Fused Silica Capillary Column (15 m x 0.32 mm x 0.25 µm) | Mass Spectrometer (Selected Ion Monitoring) | Achieved clear separation of SCFAs without derivatization. | mdpi.com |

| Derivatization | Aniline derivatization with EDC | Not specified | Mass Spectrometer | Enabled absolute quantification with a lower limit of detection of 40 nM. | plos.org |

| Derivatization-Free | Addition of glacial acetic acid, dichloromethane extraction | Capillary GC column | Flame Ionization Detector (FID) | Simple and rapid for determining propionates in bakery products. | mdpi.com |

Mass Spectrometry-Based Approaches (MS/MS, LC-MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional sensitivity and specificity for the analysis of this compound and its metabolites, even at very low concentrations in complex biological samples. waters.comyoutube.com This technology is crucial for pharmacokinetic studies and metabolomics.

UPLC-MS/MS methods have been developed for high-sensitivity quantification of this compound-containing compounds like fluticasone this compound in plasma, achieving limits of quantification in the picogram per milliliter range (e.g., 5 pg/mL). waters.com Such assays often involve a sample preparation step like solid-phase extraction (SPE) to isolate and concentrate the analyte from the plasma matrix before analysis. waters.com The rapid data acquisition capabilities of modern tandem mass spectrometers are essential to accurately define and quantify the narrow chromatographic peaks generated by UPLC. waters.comyoutube.com

This approach is also used for targeted metabolite analysis. For instance, an LC-MS/MS method was developed to quantify short-chain fatty acids, including this compound, secreted by probiotic strains. frontiersin.org The method involved liquid-liquid extraction of the culture supernatants before analysis, demonstrating high sensitivity and specificity. frontiersin.org This allows for the characterization of microorganisms based on their metabolic byproducts. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using carbon-13 (¹³C) labeled substrates, is a powerful, non-invasive tool for elucidating metabolic pathways. nih.govnih.gov By introducing ¹³C-labeled this compound into a biological system, researchers can trace the journey of the carbon atoms through various metabolic transformations and identify the resulting metabolites. nih.govnih.gov

High-resolution ¹³C NMR can distinguish between different metabolic routes. For example, in studies of E. coli, [1,2-¹³C₂]this compound was used to differentiate between the methylmalonyl-CoA and methylcitrate pathways. nih.gov The labeling patterns observed in downstream metabolites, such as amino acids, provide clear evidence of the active pathway. nih.gov Similarly, in perfused rat hearts, perfusing with [3-¹³C]this compound revealed its entry into the tricarboxylic acid (TCA) cycle via succinyl-CoA and its subsequent conversion to pyruvate (B1213749). nih.gov Because the natural abundance of ¹³C is low (about 1.1%), the signals from the enriched substrate are distinct and can be tracked with high fidelity. youtube.com The analysis of ¹³C-¹³C coupling patterns (multiplets) in the resulting spectra provides detailed insights into metabolic flux that are not achievable with singly labeled precursors or ¹⁴C radiotracer studies alone. nih.govnih.gov

Radiotracer Methodologies for Pathway Elucidation

Radiotracer techniques, particularly using carbon-14 (B1195169) (¹⁴C)-labeled this compound, are a classic and highly sensitive method for tracing metabolic fate and elucidating biochemical pathways. nih.govnih.govnih.gov The principle involves introducing [¹⁴C]this compound into a cell culture, tissue, or whole organism and then tracking the distribution of the radioactivity into various metabolites and macromolecules over time. nih.govnih.gov

A common application is the [¹⁴C]-propionate incorporation assay, which has been used to study inherited metabolic disorders. nih.gov In this assay, cells are incubated with [¹⁴C]this compound, and the radiolabel is tracked as it is converted to propionyl-CoA, enters the TCA cycle as succinyl-CoA, and is ultimately incorporated into macromolecules like proteins. nih.gov The amount of radioactivity incorporated into the protein fraction is then quantified. nih.gov

The detection and quantification of ¹⁴C are typically performed using a liquid scintillation counter (LSC). iaea.orgnih.gov This instrument measures the light photons emitted from a "scintillation cocktail" when it interacts with the beta particles emitted during the decay of ¹⁴C. iaea.orgnrc.gov The sample (e.g., protein precipitate, cell lysate, or trapped CO₂) is mixed with the liquid scintillator, and the counter detects the resulting light pulses. iaea.orgnrc.govresearchgate.net The intensity of the light flash is proportional to the energy of the beta particle, and the rate of flashes is proportional to the amount of radioactivity, allowing for accurate quantification. iaea.org This methodology was used in studies with rats to evaluate the fixation and elimination of [1-¹⁴C] and [3-¹⁴C] this compound, where radioactivity was measured in organs, feces, urine, and expired air. nih.gov

Emerging and Advanced Detection Methods for this compound and its Metabolites

Research into this compound and its metabolites is being advanced by the development of novel detection methods that offer real-time analysis, enhanced sensitivity, and new analytical paradigms.

One emerging technique is Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS), which allows for the real-time, non-invasive monitoring of volatile organic compounds (VOCs), including SCFAs like propionic acid, in exhaled breath. nih.gov This soft-ionization mass spectrometry technique can detect compounds at very low concentrations, offering a potential alternative to invasive blood or fecal sampling for monitoring gut microbiome activity. nih.govnih.gov

In the realm of biosensors, efforts are underway to develop novel sensors based on infrared technology capable of online detection of SCFAs in bioreactors, which could provide real-time quality control for fermentation experiments. nih.gov Other research has focused on G-protein coupled receptors like FFAR2 and FFAR3, which act as natural sensors for SCFAs, to develop fluorescent markers for studying cellular responses to this compound. nih.gov

Advanced analytical strategies are also being applied to metabolomics data. Topological Data Analysis (TDA) is a machine learning approach that analyzes the "shape" of complex, high-dimensional datasets. It can be used to integrate metabolomics data with other 'omics' data to identify distinct patient subgroups and reveal complex relationships between metabolites like this compound and disease states, which are not apparent with traditional statistical methods. mdpi.com

Environmental and Biotechnological Aspects of Propionate

Propionate in Anaerobic Digestion Systems

In the absence of oxygen, the breakdown of organic matter relies on a series of complex microbial interactions. This compound is a crucial, yet often rate-limiting, intermediate in this process, particularly in systems like anaerobic digesters used for waste treatment and biogas production. frontiersin.org The degradation of this compound is thermodynamically challenging and requires a syntrophic, or mutually dependent, relationship between different microbial groups. frontiersin.org

Two primary pathways for syntrophic this compound oxidation have been identified frontiersin.orgoup.com:

The Methylmalonyl-CoA (MMC) Pathway: This is the most studied pathway for this compound oxidation. oup.com In this process, this compound is converted to acetate (B1210297), hydrogen (H₂), and carbon dioxide (CO₂). frontiersin.org Key microbial players that utilize the MMC pathway belong to the phylum Desulfobacterota and include genera such as Syntrophobacter and Pelotomaculum. frontiersin.org Uncultured bacteria from the phylum Cloacimonetes have also been found to possess genes for this pathway. frontiersin.org

The C6 Dismutation Pathway: An alternative route involves the dismutation of this compound into acetate and butyrate (B1204436). frontiersin.org The butyrate is subsequently oxidized to acetate and hydrogen by other members of the microbial community. frontiersin.org The bacterium Smithella propionica is the primary known organism to carry out this pathway. frontiersin.orgnih.gov

The table below summarizes the key microbial genera involved in syntrophic this compound oxidation and their respective degradation pathways.

| Microbial Genus | Phylum | This compound Degradation Pathway |

| Syntrophobacter | Desulfobacterota | Methylmalonyl-CoA (MMC) Pathway frontiersin.orgoup.com |

| Pelotomaculum | Desulfobacterota | Methylmalonyl-CoA (MMC) Pathway frontiersin.orgoup.com |

| Smithella | Desulfobacterota | C6 Dismutation Pathway frontiersin.orgoup.com |

| Candidatus Cloacimonetes | Cloacimonetes | Methylmalonyl-CoA (MMC) Pathway frontiersin.org |

The efficiency of this compound degradation is sensitive to several environmental factors. Maintaining optimal conditions is crucial for the stability of anaerobic digesters, as the accumulation of this compound can inhibit methanogenesis and lead to process failure. frontiersin.orgljmu.ac.uk

Key influencing factors include:

pH: The optimal pH range for this compound-oxidizing bacteria is between 6.8 and 8.5. nih.gov This is a broader range than that for acetate-degrading methanogens, which prefer a pH of 6.8 to 7.2. nih.gov Acidification of the digester can severely hinder the activity of these microbial populations. ljmu.ac.ukresearchgate.net

Temperature: this compound degradation occurs in both mesophilic (around 37°C) and thermophilic (around 55°C) conditions. frontiersin.orgnih.gov Studies have shown the fastest growth of mesophilic this compound oxidizers occurs between 32°C and 45°C. nih.gov The specific microbial communities involved in this compound oxidation can differ between these temperature ranges. frontiersin.org

Hydrogen Partial Pressure: The concentration of hydrogen is a critical thermodynamic control point. frontiersin.org High partial pressures of hydrogen inhibit the this compound oxidation reaction, making it energetically unfavorable. nih.gov The degradation rate of this compound decreases as hydrogen partial pressure increases. nih.gov The continuous removal of hydrogen by syntrophic partners, such as hydrogenotrophic methanogens or sulfate-reducing bacteria, is essential for efficient this compound breakdown. frontiersin.orgnih.gov

| Factor | Optimal Range/Condition for this compound Degradation | Reference(s) |

| pH | 6.8 - 8.5 | nih.gov |

| Temperature (Mesophilic) | 32°C - 45°C | nih.gov |

| Hydrogen (H₂) Partial Pressure | Low (maintained by syntrophic partners) | frontiersin.orgnih.gov |

In ruminant animals, the microbial fermentation of feed in the rumen produces volatile fatty acids (VFAs), including acetate, butyrate, and this compound, as well as methane (B114726) (CH₄), a potent greenhouse gas. mdpi.comnih.gov The formation of this compound serves as a competitive pathway for the use of metabolic hydrogen ([H]). researchgate.netoup.com

While the production of acetate and butyrate releases hydrogen, the synthesis of this compound consumes it. mdpi.com This makes hydrogen unavailable for methanogens, which use it to reduce carbon dioxide to methane. mdpi.comagproud.com Therefore, shifting the rumen fermentation pattern to favor this compound production is a key strategy for mitigating enteric methane emissions from livestock. researchgate.netoup.comagproud.com This not only has environmental benefits but can also improve feed energy efficiency for the animal, as the energy is captured in the form of this compound rather than lost as methane. researchgate.netoup.com

Microbial Production of this compound for Sustainable Applications

This compound is widely used as a preservative in food and feed, and as a precursor for producing chemicals and pharmaceuticals. nih.govresearchgate.net Traditionally produced from petroleum, there is growing interest in developing sustainable, fermentation-based production methods using renewable resources. nih.gov

Various microbial fermentation strategies are being explored to produce this compound. Native producers, such as bacteria of the genus Propionibacterium, are known for their ability to produce this compound through anaerobic fermentation. nih.govnih.gov

Key fermentation strategies include:

Lactate (B86563) Fermentation: Lactate is a common substrate for this compound production. nih.gov Propionibacterium species can convert lactate to this compound via two main routes: the acrylate (B77674) pathway and the dicarboxylic acid (or methylmalonyl-CoA) pathway. nih.gov Recent research has also explored electrofermentation, where an applied electrical potential can enhance this compound production from lactate, control pH, and even recycle the by-product CO₂ into other valuable compounds like acetate. nih.govfrontiersin.orgnih.gov

To make microbial this compound production economically viable, research focuses on utilizing inexpensive substrates and genetically engineering microorganisms for higher yields and productivity. uwaterloo.ca

Substrate Utilization: A wide range of renewable feedstocks can be used, including glycerol (B35011) (a byproduct of biodiesel production), sugars, and organic waste streams like cheese whey. frontiersin.orgresearchgate.net The ability to use these low-cost materials is a significant advantage of biotechnological production. frontiersin.org

Metabolic Engineering: Significant efforts have been made to engineer non-native hosts like Escherichia coli and Saccharomyces cerevisiae for this compound production. nih.govresearchgate.netresearchgate.net These organisms are often easier to manipulate genetically than native Propionibacterium species. nih.gov Strategies involve introducing novel metabolic pathways and optimizing existing ones. For example, pathways have been constructed in E. coli that combine parts of the tricarboxylic acid (TCA) cycle with other cycles to convert succinate (B1194679) to this compound. nih.govigem.org In yeast, pathways have been engineered to convert the amino acid L-threonine into this compound. researchgate.netresearchgate.net These approaches often involve overexpressing key pathway genes and deleting competing pathways to channel more carbon flux towards this compound synthesis. uwaterloo.caresearchgate.net

The table below highlights examples of metabolic engineering strategies for this compound production.

| Engineered Organism | Precursor/Pathway Engineered | Achieved Titer | Reference(s) |

| Escherichia coli | Combination of reduced TCA cycle and native Sbm cycle | 4.95 g/L (anaerobic) | nih.gov |

| Saccharomyces cerevisiae | L-threonine catabolism pathway | 1.05 g/L (fed-batch fermentation) | researchgate.net |

Strain Development and Bioreactor Optimization for this compound Production

The industrial-scale production of this compound through fermentation is heavily reliant on the development of robust microbial strains and the optimization of bioreactor conditions to maximize yield, productivity, and final product concentration. Research efforts are concentrated on both native this compound producers, primarily from the Propionibacterium genus, and on engineering other microbes like Clostridium and Pseudomonas for this purpose.

Strain Development through Metabolic Engineering:

Strategies to overcome these limitations include:

Enhancing Acid Resistance: Key acid resistance systems, such as the arginine deaminase and glutamate (B1630785) decarboxylase systems, have been engineered in Propionibacterium jensenii. Overexpression of genes like gadB, which encodes glutamate decarboxylase, has been shown to increase propionic acid resistance more than tenfold and improve the production titer by 22.0%. nih.gov

Redirecting Metabolic Flux: To minimize byproduct formation, metabolic pathways are re-engineered. For instance, overexpressing the gene for phosphoenolpyruvate (B93156) carboxylase (PPC) in Propionibacterium acidipropionici can shift the metabolic flux away from acetate production and towards this compound, increasing the yield from the sugar substrate. nih.gov Similarly, deleting genes responsible for competing pathways, such as those for lactate dehydrogenase (ldh) and pyruvate (B1213749) oxidase (poxB), has resulted in increased propionic acid titers. oup.com

Introducing Novel Pathways: Non-native producers have also been engineered. Clostridium saccharoperbutylacetonicum has been metabolically engineered to produce this compound via the acrylate pathway by introducing a synthetic pathway composed of eight genes. nih.govmdpi.com While initial production was low, rearranging the synthesis operons led to a nearly four-fold increase in concentration. nih.gov

Bioreactor and Fermentation Optimization:

The design and operation of the bioreactor are critical for creating an optimal environment for the microbial production of this compound. Different fermentation strategies are employed to enhance productivity and overcome substrate and product inhibition.

Fed-Batch Fermentation: This is a widely used strategy where nutrients are fed to the bioreactor either intermittently or continuously during the fermentation process. oup.com This method prevents the initial substrate concentration from being too high, which can inhibit cell growth, and allows for achieving high product concentrations. nih.gov For example, using a fed-batch process with P. acidipropionici, a propionic acid concentration of 45.6 g/L has been achieved in corn steep liquor. researchgate.net A scaled-up fed-batch fermentation using a mix of glucose and glycerol as carbon sources reached a concentration of 51.75 g/L. researchgate.net Controlling the feed rate is crucial; a constant glycerol feed rate of 0.01 L/h was found to be optimal for P. acidipropionici in one study. lu.se

Immobilized Cell Bioreactors: To achieve high cell densities and improve productivity, cells can be immobilized on a solid support. nih.govresearchgate.net P. acidipropionici cells immobilized in calcium alginate beads have been used in batch, fed-batch, and continuous fermentations. researchgate.net This technique allows for easy separation of the product from the cells and enables the reuse of the biocatalyst for multiple cycles. researchgate.net In a fed-batch fermentation with immobilized cells, a propionic acid concentration of 57 g/L was reported, which is among the highest concentrations achieved. researchgate.net Fibrous-bed bioreactors are another immobilization method that has been shown to increase cell tolerance to propionic acid and improve productivity. nih.gov

Below is an interactive data table summarizing various strategies and their outcomes in this compound production.

| Organism | Strategy | Key Gene/Process Detail | Substrate | Propionic Acid Titer (g/L) | Productivity (g/L·h) | Reference |

|---|---|---|---|---|---|---|

| Propionibacterium acidipropionici | Fed-Batch Fermentation | Constant glycerol feed | Glycerol | 47.28 | ~0.20 | lu.se |

| Propionibacterium jensenii | Metabolic Engineering | Overexpression of gadB | Glycerol | 10.81 | N/A | nih.gov |

| Propionibacterium acidipropionici | Immobilized Cell Fed-Batch | Calcium alginate beads | Semi-defined medium | 57.0 | N/A | researchgate.net |

| Propionibacterium acidipropionici | Scaled-up Fed-Batch | Glucose/glycerol co-fermentation | Glucose/Glycerol (4:1) | 51.75 | 0.39 | researchgate.net |

| Propionibacterium acidipropionici | Metabolic & Evolutionary Engineering | Deletion of ldh, poxB; overexpression of mmc | Glucose | ~15.5 (37.1% increase) | ~0.25 (37.8% increase) | oup.com |

| Clostridium saccharoperbutylacetonicum | Metabolic Engineering | Acrylate pathway introduction | N/A | ~0.22 (3 mM) | N/A | nih.govmdpi.com |

Environmental Fate and Degradation in Diverse Ecosystems

This compound is a key intermediate in the anaerobic decomposition of organic matter in various natural and engineered environments. Its concentration and turnover are critical to the stability and efficiency of these ecosystems.

This compound in Soil and Aquatic Environments

In anoxic environments such as paddy soils, lake sediments, and anaerobic digesters, this compound is one of the most abundant short-chain fatty acids, second only to acetate. oup.com It is a product of the primary fermentation of complex organic materials like carbohydrates and proteins. wikipedia.org The accumulation of this compound can be an indicator of process imbalance in anaerobic reactors, as its degradation is often a thermodynamically challenging and rate-limiting step. nih.govnih.gov For instance, during the restart of a full-scale anaerobic biowaste digester, this compound was the dominant fatty acid, reaching a maximum concentration of 6.2 g/L before being degraded. nih.gov

In marine sediments, this compound can be utilized by sulfate-reducing bacteria where sulfate (B86663) is available. nih.gov In sulfate-depleted zones, its degradation relies on syntrophic consortia that partner with methanogens. nih.gov The concentration of this compound in paddy soil slurries typically remains low, at around 5-10 μM, indicating a tight coupling between its production and consumption. oup.com However, under conditions unfavorable for its degradation, it can accumulate to millimolar concentrations. copernicus.org

Biodegradation by Environmental Microorganisms

The biodegradation of this compound in anaerobic environments is primarily carried out by specialized groups of microorganisms, often in syntrophic relationships. Syntrophy is a process where two or more microbial species cooperate to degrade a substance that neither can break down alone. This compound oxidation is often thermodynamically unfavorable unless the products, mainly hydrogen (H₂) and acetate, are kept at very low concentrations by partner organisms like hydrogenotrophic methanogens or sulfate-reducing bacteria. nih.gov

Two main biochemical pathways for this compound degradation have been identified:

The Methylmalonyl-CoA (or Randomizing) Pathway: This is considered the classical pathway and is employed by bacteria such as Syntrophobacter and Pelotomaculum. nih.gov In this pathway, this compound is carboxylated to methylmalonyl-CoA, which is then rearranged to succinyl-CoA and further metabolized to acetate, CO₂, and H₂. nih.govresearchgate.net This pathway is termed "randomizing" because the carbon atoms of this compound are rearranged during the process. nih.govcopernicus.org It is a key degradation route in environments like paddy soils and various anaerobic digesters. oup.comfrontiersin.org

The Dismutation (or Acrylate) Pathway: This pathway is utilized by bacteria like Smithella propionica. nih.gov It involves the dismutation of this compound into acetate and butyrate through a six-carbon intermediate. nih.gov This pathway yields more acetate and less hydrogen per mole of this compound compared to the methylmalonyl-CoA pathway. nih.gov

The specific microbial community responsible for this compound degradation can vary depending on the source of the inoculum and the environmental conditions. nih.gov For example, studies of anaerobic sludge have shown that Smithella can be the dominant this compound-degrading bacterium, suggesting the dismutation pathway is prevalent in those systems. nih.gov Other important genera involved in syntrophic this compound oxidation include Desulfobulbus and members of the Syntrophobacteraceae family. oup.comnih.govfrontiersin.org

Environmental Assessment of Biorefinery Propionic Acid Production

The shift from petrochemical-based to bio-based production of chemicals like propionic acid is driven by the desire for sustainability and reduced environmental impact. nih.gov Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental performance of a product or process from "cradle-to-gate" or "cradle-to-grave."

Several LCA studies have been conducted on the fermentative production of propionic acid, often using byproducts from other industries as feedstocks, such as crude glycerol from biodiesel production. lu.senih.gov

Key Findings from Environmental Assessments:

Greenhouse Gas (GHG) Emissions: Bio-based propionic acid production generally shows a significant advantage in terms of global warming potential. One study found that producing propionic acid from glycerol (a biodiesel byproduct) and potato juice (a starch industry byproduct) resulted in a 60% reduction in greenhouse gas emissions compared to the fossil-fuel-based route. researchgate.netlu.se Another assessment corroborated this, finding the global warming potential of microbial propionic acid to be 2.9 times lower than conventional production. researchgate.net

Process Efficiency: The environmental and economic viability of bio-based propionic acid is highly dependent on the efficiency of the bioprocess. nih.gov For the process to be sustainable, high product titers (over 100 g/L) and high productivity (over 2 g/L·h) are necessary. researchgate.netnih.gov The choice of raw materials and the source of energy used to operate the biorefinery are also critical factors. lu.senih.gov Using renewable energy sources for the production process is essential to maximize the reduction of GHG emissions. daneshyari.com

Q & A

Basic: What are the primary metabolic pathways involving propionate in anaerobic ecosystems, and how can researchers identify dominant pathways in specific environments?

Answer: this compound metabolism in anaerobic systems typically involves fermentation, syntrophic oxidation, or conversion to methane. Dominant pathways vary by habitat: in biogas reactors, this compound arises from odd-chain fatty acid degradation, while in rice fields, it may derive from CO₂ and acetate . To identify pathways, researchers should:

- Use isotopic labeling (e.g., ¹³C-propionate) to track carbon flow.

- Apply metagenomic sequencing to identify functional genes (e.g., methylmalonyl-CoA pathway genes in syntrophic bacteria).

- Analyze metabolite profiles via GC-MS or HPLC to detect intermediates like acetate or H₂ .

Advanced: How do syntrophic interactions between syntrophic this compound-oxidizing bacteria (SPOB) and methanogens influence degradation efficiency, and what methodologies are optimal for studying these interactions?

Answer: SPOB rely on methanogens to maintain low H₂/formate concentrations, enabling thermodynamically unfavorable this compound oxidation. Efficiency is affected by:

- Electron transfer mechanisms (e.g., direct interspecies electron transfer vs. diffusive H₂/formate transfer).